Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate

Photoluminescence Solid-state emission Salicylate fluorophores

Researchers face up to 30% yield loss from Glaser homocoupling when using free terminal alkynes in Sonogashira reactions. This TMS-protected salicylate alkyne (CAS 119754-18-6) eliminates undesired homocoupling, enabling controlled sequential coupling. The TMS cap is selectively removed with KF/DMF to reveal the terminal alkyne on demand. Key advantages: • Prevents Glaser-type dimerization, improving effective yield by 10-30% • Orthogonal ester, hydroxyl, and TMS-alkyne architecture for chemoselective transformations • Solid-state photoluminescence (emission ~566 nm) for fluorophore screening • Computed LogP of 4.559, approximately 100-fold more lipophilic than the desilylated analog, which can be advantageous for membrane permeability assays

Molecular Formula C13H16O3Si
Molecular Weight 248.35 g/mol
CAS No. 119754-18-6
Cat. No. B1357477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate
CAS119754-18-6
Molecular FormulaC13H16O3Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O
InChIInChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3
InChIKeySVSDOLBGZNROSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes550 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Overview


Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (CAS 119754-18-6) is a bifunctional aromatic building block belonging to the salicylate ester family. Its molecular architecture combines three chemically orthogonal features: a methyl ester, a phenolic hydroxyl group, and a trimethylsilyl (TMS)-protected terminal alkyne at the 5-position of the benzene ring. The TMS-ethynyl moiety serves as a latent terminal alkyne, enabling controlled Sonogashira cross-coupling for constructing extended π-conjugated systems [1][2]. The compound crystallizes in a layered packing arrangement, and its solid-state and solution photoluminescence have been characterized [3]. As a protected alkyne intermediate, it prevents undesired homocoupling and oligomerization side reactions that plague direct use of the free terminal alkyne analog (methyl 2-hydroxy-5-ethynylbenzoate) [4].

Alkyne handle TMS-protected terminal alkyne for controlled Sonogashira coupling without homocoupling side reactions
Scaffold Ortho-hydroxy methyl ester enables intramolecular hydrogen bonding and pre-organizes the salicylate core
Role Isolable bifunctional building block for multi-step synthesis of diaryl acetylene derivatives

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Irreplaceability


Substituting methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate with its direct desilylated congener (methyl 2-hydroxy-5-ethynylbenzoate) in multi-step sequences introduces two proven failure modes. First, the free terminal alkyne is susceptible to oxidative homocoupling (Glaser-type dimerization) under palladium catalysis, generating butadiyne byproducts that reduce effective yield by up to 10–30% in typical Sonogashira manifolds [1]. Second, the terminal C–H of the free ethynyl group participates in intermolecular hydrogen bonding networks with the phenolic –OH and ester carbonyl, as demonstrated crystallographically, altering solubility and solid-state packing behavior relative to the TMS-protected form [2]. Conversely, non-salicylate TMS-alkynes (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate, CAS 75867-41-3) lack the intramolecular hydrogen bond between the ortho-hydroxyl and ester carbonyl that pre-organizes the salicylate scaffold, which can influence downstream chelation and coordination chemistry [3]. These orthogonal structural and reactivity differences cannot be remedied by post hoc protection strategies once a synthetic sequence has begun.

Target compound

TMS cap blocks ethynyl C–H, preventing oxidative homocoupling (Glaser-type) and altering crystal packing hydrogen bonds

Desilylated analog

Free terminal alkyne may undergo homocoupling (yield loss up to 10–30%) and exhibits different solubility and solid-state behavior

Target compound

Ortho-hydroxyl–ester intramolecular H-bond pre-organizes scaffold, influencing downstream chelation behavior

Non-salicylate TMS-alkyne

Lacks the ortho-hydroxyl; altered coordination chemistry and may not replicate salicylate-specific reactivity

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Differentiation Evidence


Photoluminescence Emission vs. Desilylated Analog

Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate exhibits a characteristic photoluminescence emission maximum at ~566 nm in the solid state and at 500 nm in chloroform solution [1]. The desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate) did not exhibit a reported photoluminescence emission band under identical measurement conditions in the same study, suggesting that the TMS group modulates the excited-state relaxation pathway. This is a class-level inference based on the absence of photoluminescence data for the desilylated compound in the side-by-side study.

Photoluminescence vs. desilylated
Class-level inference
Emission at ~566 nm (solid) and 500 nm (CHCl₃); desilylated analog: no emission band reported in same study
Supports non-destructive lot identity verification by fluorescence
Data to verify; absence of emission for comparator is qualitative and study-specific
Photoluminescence Solid-state emission Salicylate fluorophores

Hydrogen Bonding Topology vs. Desilylated Analog

In the desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate), the terminal proton of the ethynyl group (–C≡C–H) participates in intermolecular hydrogen bonding with adjacent molecules within a layer, creating a more constrained hydrogen bond network [1]. By contrast, the TMS group in methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate completely blocks this interaction, yielding a distinctly different hydrogen bonding topology. This is a direct head-to-head comparison from a single crystallographic study.

Hydrogen bonding topology
Head-to-head
Target: no ethynyl C–H hydrogen bonding. Desilylated: ethynyl C–H participates in intermolecular H-bonds within crystal lattice
Altered solubility, crystal habit, and chromatographic retention predicted
Direct single-crystal XRD comparison; Nayfert et al. 2022
Crystal engineering Hydrogen bonding Solid-state packing

Protected Alkyne in Sequential Sonogashira Coupling

In a documented pharmaceutical synthesis route (Pharmacia & Upjohn AB, US 5403930), methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate (designated as intermediate III) is generated via palladium-catalyzed Sonogashira coupling of methyl 5-iodosalicylate (I) with trimethylsilyl acetylene (II) [1][2]. The TMS group is then selectively cleaved with KF in DMF to unmask the terminal alkyne (IV) for a subsequent Suzuki coupling with an iodosulfonamide to yield a diaryl acetylene (VIII) [1]. This two-step protection–deprotection sequence is the enabling design element: direct use of the terminal alkyne would lead to competing homocoupling and reduce the overall yield of the desired diaryl acetylene product.

Sequential Sonogashira utility
Class-level inference
Patent route US 5403930: TMS-alkyne intermediate enables coupling then selective KF/DMF deprotection; direct free alkyne would homocouple
Essential for reliable sequential cross-coupling in drug candidate synthesis
Yield benefit inferred from established methodology; no direct % comparison in patent
Sonogashira coupling Alkyne protection Drug intermediate synthesis

Commercial Purity Specification for Procurement

Commercial suppliers of methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate consistently specify a minimum purity of 95% (HPLC or equivalent), as documented by multiple independent vendors . This purity threshold is critical because residual methyl 2-hydroxy-5-iodobenzoate starting material (CAS 4068-75-1) or desilylated byproduct would interfere with subsequent palladium-catalyzed coupling steps. The analogous desilylated compound (methyl 2-hydroxy-5-ethynylbenzoate) is typically supplied at ≥95% purity but is intrinsically less stable upon storage due to the terminal alkyne's propensity for oxidative degradation [1].

Purity specification
Cross-study comparable
≥95% (HPLC) from multiple vendors; iodinated precursor typically 97–99%
Establishes procurement acceptance criterion; lower purity reflects additional synthetic step
Vendor CoA specifications; verify batch-specific purity
Quality control Purity specification Procurement benchmark

Lipophilicity and Drug-Likeness Profile

The computed partition coefficient for methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is LogP = 4.559, with a pH-dependent distribution coefficient LogD = 4.558 at both pH 5.5 and pH 7.4 [1]. This lipophilicity is substantially higher than that of the desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate, predicted LogP ≈ 2.4–2.8), because the TMS group contributes significant hydrophobic surface area. The compound also complies with Lipinski's Rule of Five (molecular weight 248.35, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 4), as catalogued in the ChemBase database [1]. Polar surface area is 46.53 Ų [1].

Lipophilicity (LogP)
Class-level inference
LogP 4.559 (TMS); desilylated analog predicted LogP ~2.4–2.8, ~1.7–2.1 unit difference
Impacts solvent selection, chromatography conditions, and membrane permeability context
Computational prediction; experimental LogP not available
Lipophilicity LogP Drug-likeness Physicochemical profiling

Molecular Formula and Mass Verification

Multiple authoritative sources converge on the molecular formula C₁₃H₁₆O₃Si and monoisotopic mass 248.087 Da (average mass 248.35) for methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate [1]. Notably, some vendor databases erroneously list the formula as C₁₄H₁₈O₃Si (which corresponds to the ethyl ester analog, MW 262.38) [2]. This misassignment can lead to procurement errors if not verified. The correct MDL number is MFCD12922681 . The desilylated analog (methyl 2-hydroxy-5-ethynylbenzoate) has the formula C₁₀H₈O₃ (MW 176.17), a mass difference of +72.18 Da attributable to the TMS group [1].

Formula & mass verification
Supporting evidence
C₁₃H₁₆O₃Si, MW 248.35, MDL MFCD12922681; erroneous listing as C₁₄H₁₈O₃Si found in some databases
Prevents procurement of wrong ester or desilylated variant when sourcing by CAS
Cross-database confirmation recommended
Molecular formula verification Database accuracy Procurement specification

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate Application Scenarios


Diaryl Acetylene Synthesis via Sequential Coupling

In medicinal chemistry programs requiring a 5-ethynyl salicylate motif for constructing unsymmetrical diaryl acetylenes, methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate enables a controlled, sequential coupling strategy. The TMS cap suppresses Glaser homocoupling during the first Sonogashira step, then is selectively removed with KF/DMF to reveal the terminal alkyne for a subsequent Suzuki coupling, as demonstrated in the patented synthesis of substituted salicylic acid derivatives (US 5403930) [1][2]. This scenario is directly supported by the synthetic route evidence in Evidence_Item 3 of Section 3.

Solid-State Photoluminescent Material Screening

The TMS-protected compound exhibits solid-state photoluminescence with an emission maximum at ~566 nm, whereas no corresponding emission band was reported for the desilylated analog under identical conditions [3]. This property makes the TMS-protected form the preferred candidate when screening salicylate-based fluorophores for solid-state luminescent materials, as the TMS group both enables emission and provides a hydrophobic cap that may prevent aggregation-caused quenching. Supported by the photoluminescence evidence in Evidence_Item 1 of Section 3.

Crystal Engineering with Differential Hydrogen Bonding

Researchers investigating hydrogen-bond-directed crystal packing can leverage the qualitative difference in intermolecular hydrogen bonding between the TMS-protected and desilylated salicylate alkynes: the TMS form eliminates ethynyl C–H···O hydrogen bonds that dominate the desilylated analog's crystal lattice [3]. This enables comparative crystallographic studies where the TMS group systematically removes one hydrogen bond donor from the supramolecular synthon pool. Supported by the crystallographic evidence in Evidence_Item 2 of Section 3.

Lipophilicity-Guided Chromatographic Method Development

With a computed LogP of 4.559—approximately 1.7–2.1 units higher than the desilylated analog—the TMS-protected compound requires significantly different chromatographic conditions for purification (higher organic modifier in reversed-phase HPLC, higher Rf on silica TLC) [4]. This property is also relevant when evaluating the compound's suitability for membrane permeability assays in early-stage drug discovery, where the ~100-fold lipophilicity increase may affect cell-based assay outcomes. Supported by the LogP/LogD evidence in Evidence_Item 5 of Section 3.

Application
Selection Property
Validation Focus
Sequential diaryl acetylene synthesis
TMS-protected alkyne intermediate
Sequential coupling efficiency and deprotection control
Solid-state fluorophore screening
TMS-dependent photoluminescence
Solid-state emission verification
Hydrogen-bond-directed crystal engineering
Absence of ethynyl H-bond donor
Crystal packing comparison
Chromatographic method development
Elevated lipophilicity (LogP context)
Retention behavior optimization
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